

Application Notes and Protocols for Y06036 in Epigenetic Drug Discovery

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Compound of Interest

Compound Name: Y06036

Cat. No.: B611870

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Note: No publicly available information was found for a compound designated "Y06036." The following application notes and protocols are provided as a representative example for a hypothetical BET (Bromodomain and Extra-Terminal) family inhibitor, hereafter referred to as Y06036, based on the well-characterized activities of known BET inhibitors.

Introduction

Y06036 is a potent and selective small molecule inhibitor of the BET family of bromodomain-containing proteins: BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, a key mechanism in the transcriptional activation of genes.[2] By competitively occupying the acetyl-lysine binding pockets of BET proteins, Y06036 displaces them from chromatin, leading to the suppression of target gene transcription.[2] Notably, BET inhibitors have been shown to downregulate the transcription of key oncogenes, such as MYC, making them a promising class of therapeutics in oncology.[3][4] These notes provide an overview of Y06036's biochemical and cellular activities and detailed protocols for its application in epigenetic research.

Biochemical and Cellular Activity of Y06036

Y06036 demonstrates potent inhibition of BET bromodomains and exhibits anti-proliferative effects in various cancer cell lines. Its activity is summarized in the tables below, with data representative of typical BET inhibitors.

Table 1: Biochemical Activity of Y06036

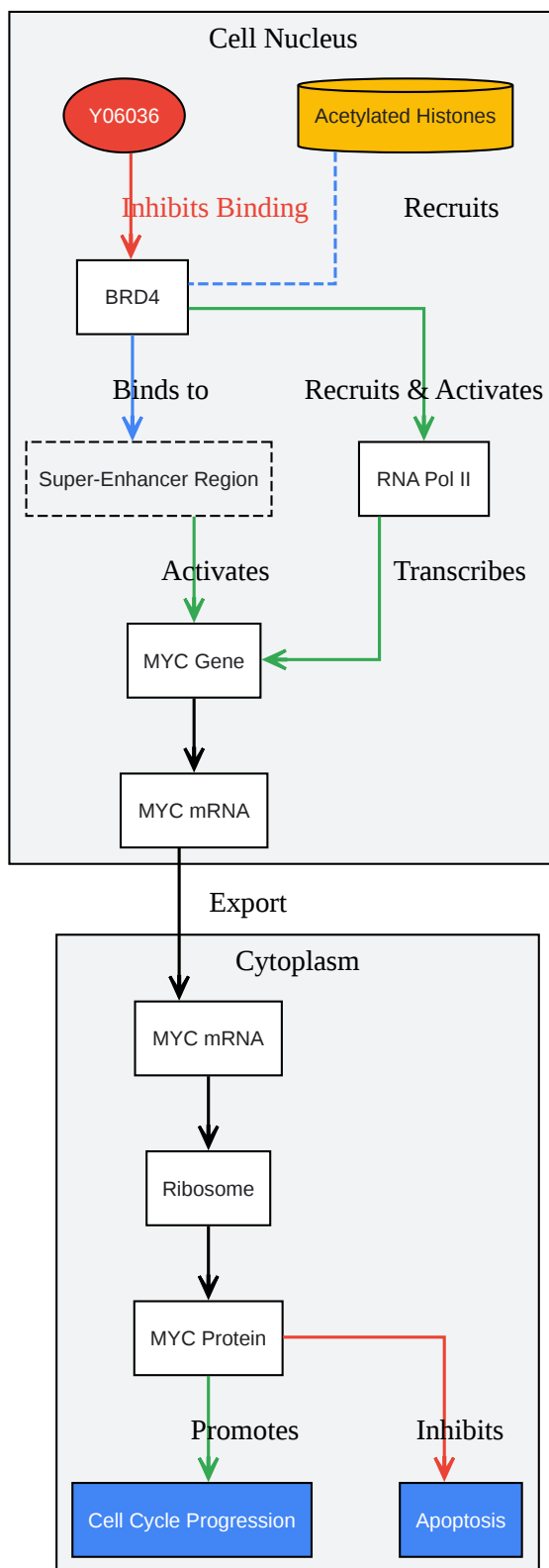
| Target | Assay Type | IC50 (nM) | Reference |
|------------|-------------|-----------|---------------------|
| BRD4 (BD1) | AlphaScreen | 77 | [5] |
| BRD4 (BD2) | AlphaScreen | 33 | [5] |
| BRD2 (BD1) | TR-FRET | 19 | [6] |
| BRD3 (BD1) | TR-FRET | 10 | [6] |
| CREBBP | AlphaScreen | >10,000 | [5] |

Table 2: Cellular Activity of Y06036 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Effect | Reference |
|-----------|--------------------------|----------------------|------------------|-----------------------|---------------------|
| MV4;11 | Acute Myeloid Leukemia | Cell Viability (MTT) | ~150 | Growth Inhibition | [7] |
| MM.1S | Multiple Myeloma | Cell Viability | ~200 | G1 Arrest, Senescence | [3] |
| HEC-1A | Endometrial Cancer | Cell Viability | ~250 | Apoptosis, G1 Arrest | [4] |
| DMS114 | Small Cell Lung Cancer | Cell Viability (MTT) | ~100 | G0/G1 Arrest | [8] |
| K562 | Chronic Myeloid Leukemia | Cell Viability (MTT) | >10,000 | Resistant | [7] |

Mechanism of Action: Signaling Pathway

Y06036 exerts its primary anti-cancer effects by inhibiting BRD4, which plays a critical role in the transcriptional regulation of the MYC oncogene. BRD4 is recruited to super-enhancer regions that drive high-level transcription of MYC. By displacing BRD4 from these regions, **Y06036** effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[\[1\]](#)[\[3\]](#)[\[9\]](#)



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